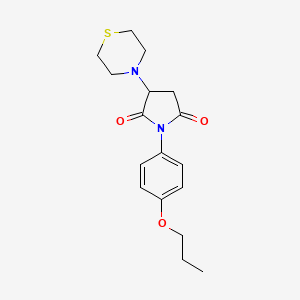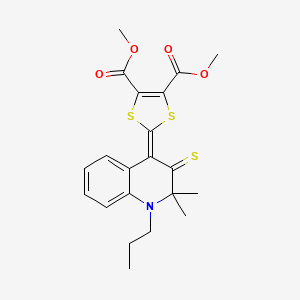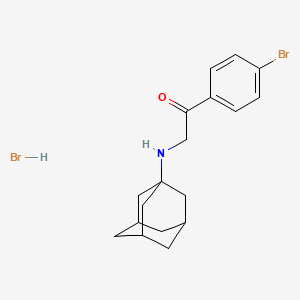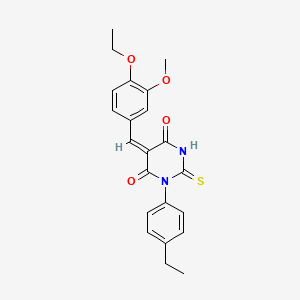
1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione, also known as PPTMP, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of pyrrolidinedione derivatives and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione is not fully understood. However, it has been suggested that it may act as an antioxidant and reduce oxidative stress in cells. It may also modulate various signaling pathways and affect gene expression. Further studies are needed to fully elucidate the mechanism of action of 1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione.
Biochemical and Physiological Effects:
1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in cells. It can also modulate various signaling pathways and affect gene expression. In addition, 1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione has been found to have anti-tumor properties and can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione in lab experiments is its relatively simple synthesis method. It is also a stable compound and can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione. One area of interest is its potential as a neuroprotective agent. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in animal models of neurodegenerative diseases. Another area of interest is its potential as an anti-tumor agent. Studies are needed to determine its efficacy in different types of cancer and to elucidate its mechanism of action. Overall, 1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione is a promising compound that has the potential to be used in various scientific research applications.
Méthodes De Synthèse
The synthesis of 1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione involves the reaction of 4-propoxyphenylhydrazine with 4-thiomorpholinecarboxylic acid to form the corresponding hydrazone. This hydrazone is then cyclized with succinic anhydride to produce the final product, 1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione. The synthesis method has been reported in the literature and has been found to be relatively simple and efficient.
Applications De Recherche Scientifique
1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione has been studied for its potential use in various scientific research applications. One of the main areas of interest is its potential as a neuroprotective agent. Studies have shown that 1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione can protect neurons from oxidative stress and reduce neuroinflammation. It has also been found to have anti-tumor properties and can induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
1-(4-propoxyphenyl)-3-thiomorpholin-4-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-2-9-22-14-5-3-13(4-6-14)19-16(20)12-15(17(19)21)18-7-10-23-11-8-18/h3-6,15H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELFPQMWXWPKKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5197172.png)
![[1-(9H-fluoren-2-ylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B5197179.png)

![methyl 1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-L-prolinate](/img/structure/B5197193.png)
![N-methyl-N-[(6-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)acetamide trifluoroacetate](/img/structure/B5197203.png)
![N~1~-[4-(aminosulfonyl)phenyl]-N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5197212.png)

![3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]phenol](/img/structure/B5197247.png)


![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methylglycinamide](/img/structure/B5197286.png)
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B5197294.png)
![1,3,3-trimethyl-6-(4-nitrobenzyl)-6-azabicyclo[3.2.1]octane](/img/structure/B5197298.png)
